Molecular Weight Differentiation: Lower MW vs. Benzotriazole Analog
CAS 1396568-14-1 (MW 234.21 Da) is approximately 50 Da lighter than its closest structural analog, 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1421530-71-3, MW 284.27 Da), which substitutes the 1,2,4-triazole with a benzotriazole [1]. The lower MW of the target compound positions it more favorably for fragment-based screening (standard fragment rule: MW ≤ 300 Da) and provides greater room for subsequent molecular growth in lead optimization programs [2]. Additionally, the predicted XLogP3 of the benzotriazole analog is 1.4, whereas the target compound's lower heteroatom count and smaller surface area predict a lower logP, implying superior aqueous solubility potential [3].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 234.21 Da (C₉H₁₀N₆O₂) |
| Comparator Or Baseline | 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1421530-71-3): 284.27 Da (C₁₃H₁₂N₆O₂) |
| Quantified Difference | ΔMW = –50.06 Da (–17.6%) |
| Conditions | Calculated from molecular formula; vendor-reported data (Chemsrc, BenchChem) |
Why This Matters
Lower MW improves ligand efficiency metrics and fragment-likeness, making this compound a more versatile starting point for hit-to-lead campaigns.
- [1] Kuujia.com. CAS 1396568-14-1 product page, MW 234.214700222015. Accessed 30 April 2026. View Source
- [2] Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. Fragment MW ≤ 300 Da guideline. View Source
- [3] Kuujia.com. CAS 1396846-10-8 (benzyloxy analog) product page: XLogP3 = 1.4. Accessed 30 April 2026. View Source
